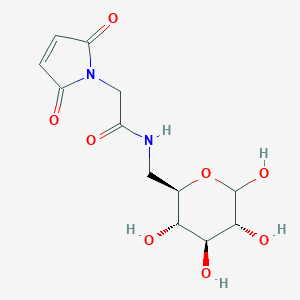
3,4-Diméthoxy-alpha-méthylphénylalanine
Vue d'ensemble
Description
3,4-Dimethoxy-alpha-methylphenylalanine is a derivative of L-tyrosine, where the hydroxy groups at positions 3 and 4 of the phenyl ring are replaced by methoxy groups . This compound is an important intermediate in the synthesis of 3-hydroxy-alpha-methyl-L-tyrosine (L-methyldopa), which is used in various pharmaceutical applications .
Applications De Recherche Scientifique
3,4-Dimethoxy-alpha-methylphenylalanine has several scientific research applications. It is used as an intermediate in the synthesis of pharmaceutical compounds, such as L-methyldopa . Additionally, it is used in high-performance liquid chromatography (HPLC) for the separation of enantiomers . The compound’s unique structure makes it valuable in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3,4-Dimethoxy-alpha-methylphenylalanine involves several steps. One common method is the chiral ligand-exchange high-performance liquid chromatography (HPLC) using copper (II)-L-phenylalanine complexes . The optimal mobile phase for this process is composed of 20% methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at pH 3.2, with a column temperature set at 20°C . This method allows for the efficient separation of enantiomers, which is crucial for obtaining enantiomerically pure compounds.
Analyse Des Réactions Chimiques
3,4-Dimethoxy-alpha-methylphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper salts, organic modifiers, and different pH conditions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be converted into 3-hydroxy-alpha-methyl-L-tyrosine under specific conditions .
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-alpha-methylphenylalanine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its activity, influencing its binding to receptors and enzymes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxy-alpha-methylphenylalanine is similar to other L-tyrosine derivatives, such as L-dopa and 3-hydroxy-alpha-methyl-L-tyrosine . its unique methoxy groups at positions 3 and 4 of the phenyl ring distinguish it from these compounds. This structural difference influences its chemical properties and reactivity, making it a valuable intermediate in various synthetic processes .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H17NO4.3H2O/c2*1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;;/h2*4-6H,7,13H2,1-3H3,(H,14,15);3*1H2/t2*12-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPVPGCSVATVRH-MKYDYASUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921655 | |
| Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115217-60-2 | |
| Record name | 3,4-Dimethoxy-alpha-methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115217602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-O,alpha-dimethyltyrosine--water (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)













